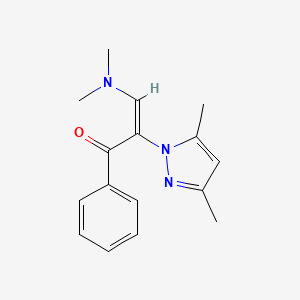![molecular formula C20H21N3O2 B2895187 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1705911-62-1](/img/structure/B2895187.png)
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a naphthalene moiety (a polycyclic aromatic hydrocarbon), an imidazo[1,2-a]pyridine moiety (a type of heterocyclic aromatic organic compound), and a carboxamide group (a functional group derived from carboxylic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The naphthalene moiety would contribute significant π-conjugation and potential for aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and carboxamide groups, which could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility .科学的研究の応用
Molecular Interaction Studies
Research has shown that compounds structurally related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be potent and selective antagonists for specific receptors. For example, a study detailed the molecular interaction of a cannabinoid receptor antagonist, providing insights into its conformational analysis and interaction with the receptor. Such studies are crucial for understanding the molecular basis of drug-receptor interactions and for the development of new therapeutic agents (Shim et al., 2002).
Antimicrobial and Antioxidant Activities
Compounds with tetrahydronaphthalene derivatives have been synthesized and evaluated for their tumor inhibitory and antioxidant activities. This research signifies the potential of such compounds in developing new treatments for various diseases, including cancer (Hamdy et al., 2013).
Complexation Properties and Structural Characterization
The complexation properties of compounds with heterocyclic structures similar to the target compound have been investigated, particularly with lanthanides, indicating potential applications in materials science and coordination chemistry (Kobayashi et al., 2019).
Antimicrobial Activity of Derivatives
Research on pyranone amide derivatives has shown antimicrobial activities against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Aytemir et al., 2003).
作用機序
Target of Action
The primary targets of this compound are the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal signaling and overall brain function .
Mode of Action
This compound acts as a triple reuptake inhibitor , meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine . By blocking the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on serotonin, norepinephrine, and dopamine transporters affects multiple biochemical pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition . By enhancing the neurotransmission of serotonin, norepinephrine, and dopamine, the compound can influence these processes .
Pharmacokinetics
The compound’s molecular weight (132.2023) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
The increased neurotransmission resulting from the compound’s action can lead to various molecular and cellular effects. For instance, it has been shown to be effective in animal models predictive of antidepressant activity . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as depression .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-18(23-11-5-4-8-17(23)22-14)19(24)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHNMLVHZQWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)


![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)